molecular formula C11H7N3O3 B1309064 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 869947-18-2

7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1309064
CAS No.: 869947-18-2
M. Wt: 229.19 g/mol
InChI Key: NQUFOVSCCDKNAV-UHFFFAOYSA-N
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Description

7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings with a furan substituent at the 7-position and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .

Mechanism of Action

Target of Action

The primary targets of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid are currently unknown. This compound is a specialty product for proteomics research

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidines can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . This suggests that the compound may interact with its targets through these modifications, leading to changes in the targets’ function.

Result of Action

Some related compounds have shown good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM , suggesting potential inhibitory effects on certain cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-furan-2-yl-pyrazole with ethyl acetoacetate under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The furan ring and the pyrazolo[1,5-a]pyrimidine core can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic and nucleophilic reagents can be used under various conditions, including acidic or basic environments.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan ring and the carboxylic acid group at the 3-position contribute to its versatility in chemical reactions and its potential as a pharmacophore .

Properties

IUPAC Name

7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3/c15-11(16)7-6-13-14-8(3-4-12-10(7)14)9-2-1-5-17-9/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUFOVSCCDKNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=NC3=C(C=NN23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901201505
Record name 7-(2-Furanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869947-18-2
Record name 7-(2-Furanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869947-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(2-Furanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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